2,3,6-Trichlorobenzoic acid
Overview
Description
2,3,6-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is a colorless crystalline solid with a distinctive aromatic odor. This compound is known for its use as a post-emergence herbicide and is highly soluble in water and most organic solvents .
Scientific Research Applications
2,3,6-Trichlorobenzoic acid has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is primarily used as a post-emergence herbicide . Its primary targets are annual and perennial broad-leaved weeds . The compound acts on these plants by inhibiting their growth .
Mode of Action
It is known that the compound is highly soluble in water and most organic solvents . This solubility allows it to be readily absorbed by the target weeds, where it can exert its herbicidal effects .
Biochemical Pathways
It is known that the compound can inhibit the growth of target weeds . This suggests that it may interfere with biochemical pathways related to plant growth and development.
Pharmacokinetics
2,3,6-TBA is considered volatile and highly soluble in water and most organic solvents . These properties suggest that the compound can be readily absorbed, distributed, metabolized, and excreted (ADME) in the environment.
Result of Action
The primary result of 2,3,6-TBA’s action is the inhibition of growth in target weeds . This can lead to the death of these plants, thereby controlling their population in the treated area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6-TBA. For instance, its volatility suggests that it can be easily lost to the atmosphere under certain conditions . Additionally, its high solubility in water means that it can be readily transported in the environment, potentially affecting non-target organisms . .
Biochemical Analysis
Biochemical Properties
2,3,6-Trichlorobenzoic acid is highly soluble in water and most organic solvents . It is considered volatile . Little has been reported on its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known to be moderately toxic to mammals and is a recognized irritant
Molecular Mechanism
It is known that irradiation of this compound in methanol can lead to dechlorination, forming dichlorobenzoic acids . This could potentially affect its interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 402.7 K
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorobenzoic acid can be synthesized through the chlorination of benzoic acidThe reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride and is carried out in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Various reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
2-Methoxy-3,6-dichlorobenzoic acid: from substitution reactions.
Reduced derivatives: from reduction reactions.
Comparison with Similar Compounds
- 2,3,5-Trichlorobenzoic acid
- 2,4,6-Trichlorobenzoic acid
Comparison:
- 2,3,6-Trichlorobenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .
- 2,3,5-Trichlorobenzoic acid has a different substitution pattern, leading to variations in its chemical properties and applications .
- 2,4,6-Trichlorobenzoic acid also differs in its substitution pattern and is used in different industrial applications, such as the synthesis of flame retardants and pharmaceuticals .
Properties
IUPAC Name |
2,3,6-trichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDTOHMJBOSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040296 | |
Record name | 2,3,6-Trichlorobenzoic acid | |
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Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless fine crystalline powder; [MSDSonline] | |
Record name | 2,3,6-Trichlorobenzoic acid | |
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Solubility |
Soluble in ethyl ether, In water, 7.7X10+3 mg/L at 22 °C | |
Record name | 2,3,6-TRICHLOROBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |
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Vapor Pressure |
0.00055 [mmHg], 5.5X10-4 mm Hg at 25 °C | |
Record name | 2,3,6-Trichlorobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,3,6-TRICHLOROBENZOIC ACID | |
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CAS No. |
50-31-7 | |
Record name | 2,3,6-Trichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-31-7 | |
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Record name | 2,3,6-TBA [BSI:ISO] | |
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Record name | Benzoic acid, 2,3,6-trichloro- | |
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Record name | 2,3,6-Trichlorobenzoic acid | |
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Record name | 2,3,6-TBA | |
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Record name | 2,3,6-TRICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2,3,6-TRICHLOROBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124.5 °C | |
Record name | 2,3,6-TRICHLOROBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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